2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organoboron compound widely used in organic synthesis. This compound features a pyridine ring substituted with a methyl group and a dioxaborolane moiety, making it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of 2-methyl-6-bromopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction conditions often include heating the mixture to around 80-100°C for several hours .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for larger batch sizes. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield. The use of high-purity reagents and stringent control of reaction parameters ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds. It can also participate in other borylation reactions, including the formation of C-B bonds with various substrates .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Borylation Reactions: Transition metal catalysts (e.g., Pd, Cu), bases (e.g., NaOtBu), and solvents like THF or DMF.
Major Products: The major products of these reactions are typically biaryl compounds or other complex organic molecules that incorporate the pyridine ring and the newly formed carbon-carbon bonds .
Scientific Research Applications
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is extensively used in:
Chemistry: As a reagent in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Biology: In the development of bioactive molecules and probes for biological studies.
Medicine: For the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: In the production of polymers, electronic materials, and other advanced materials.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable carbon-boron bonds, which can be further transformed into various functional groups. The dioxaborolane moiety acts as a boron source in cross-coupling reactions, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the substrates used .
Comparison with Similar Compounds
2-Methyl-6-bromopyridine: A precursor in the synthesis of the target compound.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A common borylation reagent.
Bis(pinacolato)diboron: Another widely used boron source in organic synthesis.
Uniqueness: 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in cross-coupling reactions. Its stability and ease of handling make it a preferred choice in many synthetic applications .
Properties
IUPAC Name |
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2/c1-9-7-6-8-10(14-9)13-15-11(2,3)12(4,5)16-13/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNAXFHDHVSHSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590528 | |
Record name | 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1096689-44-9 | |
Record name | 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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